Methylthiomethyl phenyl sulfone
Overview
Description
Methylthiomethyl phenyl sulfone is a sulfone derivative . It can be employed as a nucleophilic and electrophilic building block in various chemical reactions .
Synthesis Analysis
Methylthiomethyl phenyl sulfone can be synthesized from Chloromethyl phenyl sulfone and Sodium thiomethoxide .Molecular Structure Analysis
The molecular structure of Methylthiomethyl phenyl sulfone is represented by the linear formula C6H5SO2CH2SCH3 . It has a molecular weight of 202.29 .Chemical Reactions Analysis
Methylthiomethyl phenyl sulfone can participate in various chemical reactions. For instance, it can be used in the asymmetric synthesis of 6-N-benzoyl-5’-O-benzyl-2’-deoxyadenosine and its anomer . It can also be used in the synthesis of various multidentate methylthio arylethynes (MTA) derivatives .Physical And Chemical Properties Analysis
Methylthiomethyl phenyl sulfone has a melting point of 85-87 °C (lit.) . Its molecular weight is 202.29 .Scientific Research Applications
Metabolic Research
Brady and Arthur (1961) explored the metabolism of compounds related to methylthiomethyl phenyl sulfone in white rats. They discovered that these compounds undergo oxidation at various groups, including the thiophenyl group, leading to the formation of sulfoxide and sulfone derivatives. This research highlights the metabolic pathways and transformations of such compounds in biological systems (Brady & Arthur, 1961).
Organic Synthesis
Ogura and colleagues (1983) found that methylthiomethyl p-tolyl sulfone is a valuable reagent in the preparation of various organic compounds, such as S-methyl α-ketocarbothioates and α-methoxy-α-arylacetic esters. This demonstrates its utility in synthesizing a wide range of organic molecules (Ogura et al., 1983).
Non-linear Optical Properties
Barzoukas et al. (1989) investigated the non-linear optical properties of sulfur-containing systems, including those with methylthio groups. They found that these groups are more efficient as electron-releasing agents, highlighting the potential of sulfur-containing compounds in non-linear optics (Barzoukas et al., 1989).
Electrophilic Reactions in Organic Chemistry
Naka et al. (1999) studied the electrophilic reactions of alkyl 2-(methylthiomethyl)phenyl sulfoxides. Their findings contribute to the understanding of reaction mechanisms involving sulfone and sulfoxide derivatives in organic synthesis (Naka et al., 1999).
Preparation Methods
Another study by Ogura et al. (1983) presented an efficient method for preparing methylthiomethyl p-tolyl sulfone, further emphasizing its significance in synthetic chemistry (Ogura et al., 1983).
Safety And Hazards
Methylthiomethyl phenyl sulfone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
While the exact future directions for Methylthiomethyl phenyl sulfone are not explicitly mentioned in the search results, it is evident that its use as a nucleophilic and electrophilic building block in various chemical reactions presents numerous possibilities for future research and applications .
properties
IUPAC Name |
methylsulfanylmethylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S2/c1-11-7-12(9,10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGGZYQBIQAYII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349143 | |
Record name | Methylthiomethyl phenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylthiomethyl phenyl sulfone | |
CAS RN |
59431-14-0 | |
Record name | Methylthiomethyl phenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylthiomethyl phenyl sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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